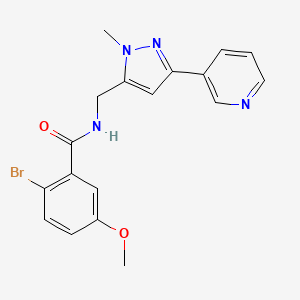

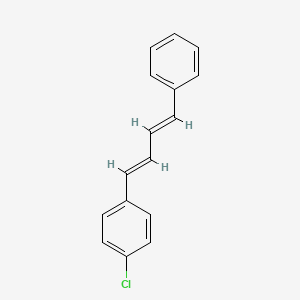

![molecular formula C23H21N3O3 B2419360 3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923185-84-6](/img/structure/B2419360.png)

3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis

The molecular structure of “3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is complex and offers opportunities for investigating various biological processes.Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. For example, the concentration of RTKs is increased by receptor oligomerization, enabling effective transphosphorylation of tyrosine residues inside the activation loop of the catalytic domain .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The chemical compound 3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and related derivatives have been synthesized and characterized for various applications in scientific research. A study by Rauf et al. (2010) explored the synthesis and urease inhibition of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, demonstrating their potential as urease inhibitors.

Potential Medicinal Applications

- Compounds similar to 3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown potential in medicinal chemistry. For example, El Bouakher et al. (2013) reported on the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones derivatives, highlighting the chemical versatility and potential pharmacological relevance of these compounds.

Structural and Spectral Analysis

- The structural and spectral properties of similar pyrido[2,3-d]pyrimidine derivatives have been extensively studied. Ashraf et al. (2019) conducted a detailed investigation on the synthesis, structural, and spectral analysis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, providing insights into the electronic structures and reactivity of these compounds.

Applications in Nonlinear Optical Properties

- The nonlinear optical properties of related compounds have been studied, indicating potential applications in materials science. Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, including pyrimidine derivatives, demonstrating their promise as nonlinear optical materials for device applications.

Herbicidal Activities

- Derivatives of pyrimidine-diones, similar to the compound , have been explored for their herbicidal activities. A study by Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, indicating the potential of such compounds in agricultural applications.

Potential as LHRH Antagonists

- Thieno[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally related to the compound , have shown potential as non-peptide antagonists for human luteinizing hormone-releasing hormone (LHRH) receptors. Sasaki et al. (2003) detailed the synthesis and biological activity of such compounds, highlighting their potential in the treatment of sex-hormone-dependent diseases.

Wirkmechanismus

Target of Action

The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

This compound interacts with its kinase targets by inhibiting their activity . The inhibition of kinase activity leads to a disruption in the phosphorylation process, which can result in changes in cell function, including cell growth and division .

Biochemical Pathways

The compound’s action on kinases affects various biochemical pathways. These pathways include those involved in cell growth and division, apoptosis, and differentiation . The downstream effects of these disruptions can lead to changes in cell behavior and potentially to cell death .

Pharmacokinetics

The compound’s effectiveness as a kinase inhibitor suggests that it has sufficient bioavailability to interact with its targets .

Result of Action

The molecular and cellular effects of the compound’s action include changes in cell growth and division, potential induction of apoptosis, and alterations in cell differentiation . These effects can lead to changes in the behavior and survival of cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects . .

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-16-5-3-6-18(13-16)15-25-20-7-4-12-24-21(20)22(27)26(23(25)28)14-17-8-10-19(29-2)11-9-17/h3-13H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNZXGZIJSPCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

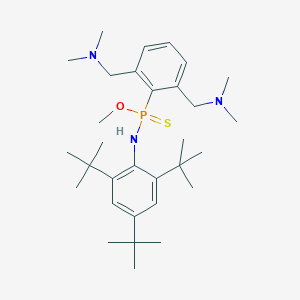

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide](/img/structure/B2419278.png)

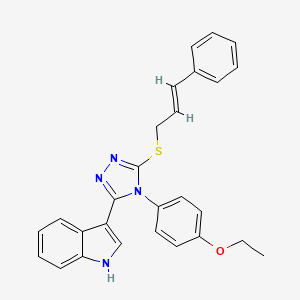

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2419281.png)

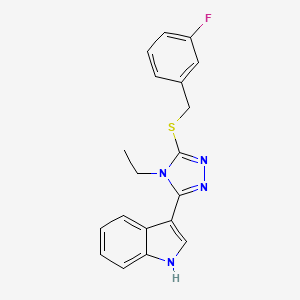

![1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2419285.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2419288.png)

![2-benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2419291.png)

![5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419295.png)

![N-[(3-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2419298.png)